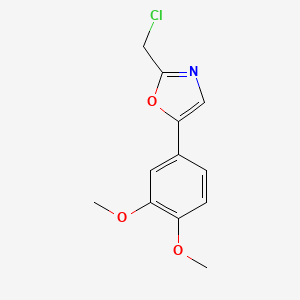

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole

CAS No.: 1094452-10-4

Cat. No.: VC3038944

Molecular Formula: C12H12ClNO3

Molecular Weight: 253.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094452-10-4 |

|---|---|

| Molecular Formula | C12H12ClNO3 |

| Molecular Weight | 253.68 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-(3,4-dimethoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C12H12ClNO3/c1-15-9-4-3-8(5-10(9)16-2)11-7-14-12(6-13)17-11/h3-5,7H,6H2,1-2H3 |

| Standard InChI Key | LDALCKBYWYHOHR-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)C2=CN=C(O2)CCl)OC |

Introduction

2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole is a heterocyclic compound belonging to the oxazole family, which is characterized by a five-membered aromatic ring containing both oxygen and nitrogen atoms. This compound features a chloromethyl group at the second position and a 3,4-dimethoxyphenyl substituent at the fifth position of the oxazole ring. These structural features make it a versatile intermediate in organic synthesis and a potential candidate for biological activity studies.

Synthesis

The synthesis of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole typically involves cyclization reactions using precursors such as aldehydes, amines, and halogenated reagents. A general synthetic pathway is outlined below:

-

Preparation of Precursors:

-

The starting materials often include 3,4-dimethoxybenzaldehyde and an appropriate amine or nitrile derivative.

-

-

Cyclization:

-

The oxazole ring is formed through condensation and cyclization reactions under acidic or basic conditions.

-

-

Chloromethylation:

-

The introduction of the chloromethyl group at the second position is achieved using chlorinating agents such as formaldehyde and hydrochloric acid or other specialized reagents.

-

Analytical Data

The characterization of 2-(Chloromethyl)-5-(3,4-dimethoxyphenyl)oxazole involves several analytical techniques:

| Technique | Key Observations |

|---|---|

| NMR (Proton) | Signals corresponding to aromatic protons, methoxy groups, and chloromethyl protons |

| Infrared (IR) | Peaks for C-H stretching (aromatic), C-O (methoxy), and C-Cl bonds |

| Mass Spectrometry | Molecular ion peak at , confirming molecular weight |

| Elemental Analysis | Consistent with theoretical values for |

Research Findings

Although specific studies on this compound are sparse, related oxazole derivatives have demonstrated promising results in various fields:

-

Antimicrobial Activity:

-

Oxazole derivatives exhibit activity against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial enzymes or membranes.

-

-

Antioxidant Properties:

-

Methoxy-substituted phenyl groups often enhance antioxidant potential by scavenging free radicals.

-

-

Drug Design:

-

The oxazole scaffold is a common motif in drug discovery due to its stability and ability to interact with biological targets.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume